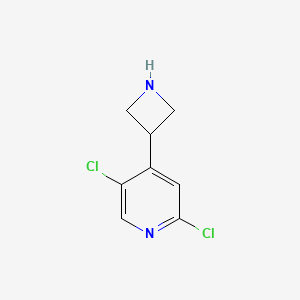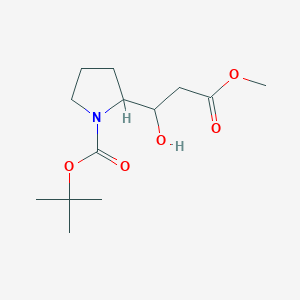
5-Acetylpyridine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetylpyridine-3-sulfonyl chloride is an organic compound with the molecular formula C7H6ClNO3S It is a derivative of pyridine, characterized by the presence of an acetyl group at the 5-position and a sulfonyl chloride group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetylpyridine-3-sulfonyl chloride typically involves the sulfonylation of 5-acetylpyridine. One common method includes the reaction of 5-acetylpyridine with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation processes. These processes are optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The product is then purified through techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-Acetylpyridine-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form 5-acetylpyridine-3-sulfonamide using reducing agents like sodium borohydride.
Oxidation Reactions: Although less common, the acetyl group can be oxidized under specific conditions to form carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used in the presence of a base like triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Scientific Research Applications
5-Acetylpyridine-3-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Biological Studies: It serves as a tool for modifying biomolecules, aiding in the study of biological pathways and mechanisms.
Industrial Applications: Used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 5-Acetylpyridine-3-sulfonyl chloride largely depends on its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. These reactions can modify the activity of enzymes or receptors, thereby influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-Acetylpyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride.
5-Acetylpyridine-3-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl chloride.
5-Acetylpyridine: Lacks the sulfonyl chloride group, making it less reactive.
Uniqueness
5-Acetylpyridine-3-sulfonyl chloride is unique due to its dual functional groups, which provide a combination of reactivity and specificity. The presence of both an acetyl group and a sulfonyl chloride group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
Properties
Molecular Formula |
C7H6ClNO3S |
|---|---|
Molecular Weight |
219.65 g/mol |
IUPAC Name |
5-acetylpyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C7H6ClNO3S/c1-5(10)6-2-7(4-9-3-6)13(8,11)12/h2-4H,1H3 |
InChI Key |
XIABGRWYRJKXSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CN=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(1-Methylethoxy)ethyl]piperidine](/img/structure/B13525098.png)



![(4H-thieno[2,3-c]chromen-4-yl)methanamine](/img/structure/B13525120.png)
![2-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B13525121.png)






